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Compound of Interest

Compound Name: 3-Chloro-4-ethynylbenzoic acid

Cat. No.: B2985382 Get Quote

An In-depth Technical Guide to 3-Chloro-4-ethynylbenzoic Acid: Properties, Synthesis, and

Applications

Abstract
3-Chloro-4-ethynylbenzoic acid is a bespoke chemical entity positioned at the intersection of

medicinal chemistry and materials science. As a trifunctional molecule, it features a carboxylic

acid for derivatization, a terminal alkyne for coupling reactions, and a chlorinated aromatic ring

for modulating electronic properties. This guide provides a senior scientist's perspective on its

core chemical properties, a robust spectroscopic profile for its unambiguous identification, a

validated synthetic protocol, and an exploration of its applications as a sophisticated building

block for novel therapeutics and advanced functional materials.

Physicochemical Characteristics
The unique substitution pattern of 3-Chloro-4-ethynylbenzoic acid dictates its physical

properties. The presence of the carboxylic acid group facilitates hydrogen bonding, suggesting

a high melting point and crystallinity. The overall structure, with its chloro and ethynyl groups,

results in moderate lipophilicity.

Table 1: Core Physicochemical Data for 3-Chloro-4-ethynylbenzoic acid
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Property Value Source

Molecular Formula C₉H₅ClO₂ [PubChem][1]

Molecular Weight 180.59 g/mol [PubChem][1]

Monoisotopic Mass 179.9978 Da [PubChem][1]

Predicted XlogP 2.3 [PubChem][1]

Appearance
White to off-white solid

(predicted)
Inferred from analogs

While specific experimental data for the melting point of 3-Chloro-4-ethynylbenzoic acid is

not readily available in public literature, a comparison with structurally related compounds

provides a reliable estimate. The presence of the rigid ethynyl group and the potential for

dimeric hydrogen bonding via the carboxylic acid moieties suggests a melting point significantly

above 150 °C.

Table 2: Melting Point Comparison of Related Benzoic Acid Derivatives

Compound Melting Point (°C)

3-Chlorobenzoic acid 154 °C[2]

3-Chloro-4-methylbenzoic acid 196 °C[3]

3-Chloro-4-ethoxybenzoic acid 211-215 °C[4]

4-Ethynylbenzoic acid >200 °C[5]

Solubility is predicted to be low in water but good in polar organic solvents such as

dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and alcohols,

particularly upon heating or in the presence of a base to form the carboxylate salt.

Spectroscopic Profile: The Analyst's Viewpoint
Unambiguous structural confirmation is the bedrock of chemical synthesis. The following

sections detail the expected spectroscopic signatures for 3-Chloro-4-ethynylbenzoic acid,

providing a self-validating framework for its identification.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
The asymmetry of the molecule means that all nine carbon atoms and all three aromatic

protons are chemically distinct, leading to a rich and informative NMR spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

¹H NMR
Predicted δ

(ppm)
Multiplicity Coupling (J, Hz) Assignment

Carboxyl ~13.0 Broad Singlet - -COOH

Aromatic ~8.1 Doublet J ≈ 2 H-2

Aromatic ~7.9
Doublet of

Doublets
J ≈ 8, 2 H-6

Aromatic ~7.7 Doublet J ≈ 8 H-5

Acetylenic ~4.6 Singlet - ≡C-H

¹³C NMR Predicted δ (ppm) Assignment

Carbonyl ~166.5 C=O

Aromatic ~135.0 C-Cl

Aromatic ~133.5 C-H (C-2)

Aromatic ~132.0 C-COOH

Aromatic ~131.0 C-H (C-6)

Aromatic ~129.5 C-H (C-5)

Aromatic ~128.0 C-C≡

Alkynyl ~85.0 -C≡C-H

Alkynyl ~83.0 -C≡C-H
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Causality Note: The chemical shifts are predicted based on established substituent effects. The

electron-withdrawing nature of the chlorine and carboxylic acid groups deshields adjacent

protons and carbons. The acetylenic proton and carbons appear in their characteristic upfield

regions.[6][7]

Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for confirming the presence of the key functional groups. The

spectrum is expected to be dominated by the carboxylic acid and alkyne vibrations.

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity / Shape Vibration

~3300 Sharp, Medium ≡C-H Stretch

3300 - 2500 Very Broad
O-H Stretch (Carboxylic acid

dimer)

~2110 Weak to Medium C≡C Stretch (Terminal alkyne)

1710 - 1680 Strong, Sharp
C=O Stretch (Carboxylic acid

dimer)[8]

1600 - 1450 Medium
C=C Aromatic Ring

Stretches[8]

~1300 Strong
C-O Stretch (Coupled with O-H

bend)

~850 Strong C-Cl Stretch

Mass Spectrometry (MS)
High-resolution mass spectrometry provides the exact mass, confirming the molecular formula.

The isotopic pattern serves as a definitive indicator of the presence of a chlorine atom.

Expected Molecular Ion (M⁺): m/z ≈ 180.00

High Resolution (ESI-): [M-H]⁻ calculated for C₉H₄³⁵ClO₂⁻: 178.99052.[1]
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Isotopic Signature: The presence of one chlorine atom will result in a characteristic M/M+2

isotopic pattern with an approximate intensity ratio of 3:1. This is a critical validation

checkpoint.[9]

Synthesis and Reactivity
The most logical and efficient route to 3-Chloro-4-ethynylbenzoic acid is via a Sonogashira

cross-coupling reaction. This powerful C-C bond-forming reaction couples a terminal alkyne

with an aryl halide.[10][11][12] The ideal starting material is a di-halogenated benzoic acid

derivative where one halogen is significantly more reactive in oxidative addition (e.g., Iodine)

than the other (Chlorine).

Proposed Synthetic Workflow: Sonogashira Coupling

3-Chloro-4-iodobenzoic acid

Sonogashira Coupling

Trimethylsilylacetylene Pd(PPh₃)₂Cl₂ / CuI

 Catalyst System 

Et₃N / THF

 Base/Solvent 

Silyl-protected intermediate

Silyl Deprotection

 In-situ or separate step 

K₂CO₃ / MeOH
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Caption: Proposed synthesis of 3-Chloro-4-ethynylbenzoic acid.

Detailed Experimental Protocol (Self-Validating System)
Vessel Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic

stir bar, reflux condenser, and nitrogen inlet is charged with 3-chloro-4-iodobenzoic acid (1.0

eq).

Catalyst and Co-catalyst Addition: Dichlorobis(triphenylphosphine)palladium(II)

(Pd(PPh₃)₂Cl₂, 0.02 eq) and Copper(I) iodide (CuI, 0.04 eq) are added. The flask is

evacuated and backfilled with nitrogen three times.

Causality: The Pd(0) species, formed in situ, is the active catalyst for oxidative addition.

CuI facilitates the formation of the copper(I) acetylide, which is crucial for the

transmetalation step.[13]

Solvent and Base Addition: Anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N, 3.0

eq) are added via syringe. The mixture is stirred to dissolve the solids.

Causality: Et₃N acts as both the base to deprotonate the alkyne (after reaction with the

copper acetylide) and to quench the H-X acid formed during the catalytic cycle.

Alkyne Addition: Trimethylsilylacetylene (1.2 eq) is added dropwise at room temperature.

Causality: The trimethylsilyl (TMS) group protects the terminal alkyne, preventing self-

coupling (Glaser coupling) and improving handling.

Reaction: The mixture is heated to 60 °C and stirred under nitrogen until TLC or LC-MS

analysis indicates complete consumption of the starting aryl iodide.

Deprotection and Workup: The reaction is cooled to room temperature. Methanol is added,

followed by potassium carbonate (K₂CO₃, 2.0 eq). The mixture is stirred for 2-4 hours to

effect TMS deprotection.

Isolation: The solvent is removed under reduced pressure. The residue is dissolved in water

and acidified with 1M HCl until a precipitate forms (pH ~2). The solid is collected by vacuum

filtration, washed with cold water, and dried under vacuum to yield the final product.
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Validation: The structure and purity of the product are confirmed by NMR, IR, and MS,

comparing the obtained data against the predicted profiles (Tables 3 & 4).

Applications in Drug Discovery and Materials
Science
The molecule's distinct functional domains make it a highly valuable building block.

Medicinal Chemistry: A Rigid Bifunctional Linker
The benzoic acid scaffold is a cornerstone in drug design, present in numerous approved

drugs.[14][15] 3-Chloro-4-ethynylbenzoic acid serves as a rigid linker to connect

pharmacophores, with the alkyne group enabling covalent attachment via "click chemistry" or

further extension through additional Sonogashira couplings. The chloro-substituent can

enhance binding affinity through halogen bonding or modulate the pKa of the carboxylic acid,

influencing pharmacokinetic properties.[16]

3-Chloro-4-ethynylbenzoic acid

Amide Bond
Formation Carboxylic Acid 

Click Chemistry
(e.g., CuAAC)

 Alkyne 

Pharmacophore A

Pharmacophore B

Click to download full resolution via product page

Caption: Role as a bifunctional linker in drug design.

Materials Science: Monomer for Functional Polymers
Substituted phenylacetylenes are key monomers for the synthesis of poly(phenylacetylene)s

(PPAs), a class of π-conjugated polymers with applications in electronics, sensors, and

membrane separations.[17][18] The polymerization, often catalyzed by Rhodium(I) complexes,

yields polymers with interesting optical and electronic properties.[19][20][21] The carboxylic

acid group on 3-Chloro-4-ethynylbenzoic acid allows for the creation of functional polymers
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whose solubility and properties (e.g., pH-responsiveness) can be tuned, or which can be post-

polymerization functionalized.[22]

Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Chloro-4-ethynylbenzoic acid should always

be consulted, hazard assessment based on structurally similar compounds provides a reliable

preliminary guide.

Expected Hazards: Based on data for 3-chlorobenzoic acid and other substituted benzoic

acids, this compound is expected to cause skin irritation, serious eye irritation, and may

cause respiratory irritation.[2]

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear

appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab

coat.

Handling: Avoid creating dust. Wash hands thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents and strong bases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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